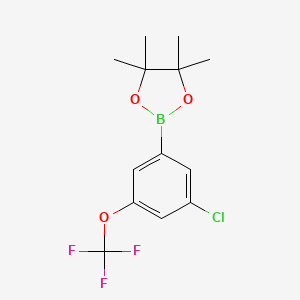

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Overview

Description

“3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1803320-97-9 . Its IUPAC name is 2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The molecular weight of this compound is 322.52 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis

The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is shipped at room temperature .Scientific Research Applications

Drug Delivery Systems

3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester: has been utilized in the development of drug delivery systems. For instance, it has been structurally modified to create reactive oxygen species (ROS)-responsive multifunctional nanoparticles . These nanoparticles are designed to release therapeutic agents like curcumin in response to ROS, which are prevalent in inflammatory conditions such as periodontitis. This targeted release mechanism ensures that the drug is delivered precisely where it is needed, enhancing the efficacy and reducing potential side effects.

Organic Synthesis

This compound is a valuable reactant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for creating complex organic molecules, including pharmaceuticals and polymers. The presence of the trifluoromethoxy group enhances the reactivity and provides unique electronic properties to the resulting molecules.

Material Science

In material science, 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester contributes to the synthesis of fluorinated aromatic poly(ether-amide)s . These materials exhibit exceptional chemical resistance and thermal stability, making them suitable for high-performance applications such as advanced coatings and films.

Catalysis

The compound serves as a catalyst in various chemical reactions. For example, it has been used in protodeboronation processes, which are essential for the synthesis of certain organic compounds . The catalytic activity of this compound can be attributed to the boronic acid moiety, which facilitates the transfer of the boron group in chemical reactions.

Analytical Chemistry

In analytical chemistry, the solubility properties of phenylboronic acids and their esters, including 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester , are studied to understand their behavior in different solvents . This knowledge is crucial for designing extraction and purification processes for various compounds.

Biomedical Research

The compound has potential applications in biomedical research due to its ability to form complexes with biological molecules. It can be used to develop molecular receptors for sugars, which have implications in diabetes research and treatment .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions between molecules to form complex structures3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester can be used to construct covalent organic frameworks, which have applications in gas storage, sensing, and catalysis .

Biological Activity

Lastly, the compound’s derivatives are explored for their biological activity. They have been investigated for their role as inhibitors or modulators of biological pathways, which could lead to the development of new therapeutic agents .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is susceptible to hydrolysis, especially at physiological ph . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of the action of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester. For instance, the rate of its hydrolysis is strongly influenced by pH, with the reaction being considerably accelerated at physiological pH . Additionally, the compound is water-soluble and may spread in water systems , which could potentially affect its stability and efficacy.

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-9(15)7-10(6-8)19-13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHLHDNQZYFLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

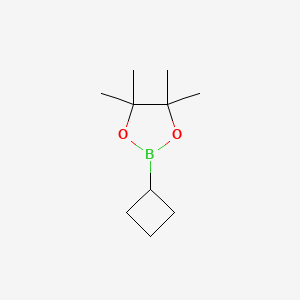

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)

![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)

![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)

![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)

![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)